7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
The compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a derivative of the benzoxazine class, which includes a variety of compounds with applications in functional polymers and optoelectronic materials. The structure of benzoxazines is crucial for their properties, and efforts to synthesize functionalized benzoxazines from bioresources are of interest for sustainable development .
Synthesis Analysis
The synthesis of benzoxazine derivatives often involves the Mannich reaction, which is a one-pot reaction using phenols, formaldehyde, and amines. For example, a novel benzoxazine monomer was synthesized from p-cresol, paraformaldehyde, and furfurylamine, a bio-derived amine . Another synthesis method involves the esterification of an amino acid derivative followed by an intramolecular Claisen type reaction, as demonstrated in the practical synthesis of a CCR5 antagonist . Additionally, the synthesis of ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate involved nitration, reduction, diazotation, and bromination steps .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives can be confirmed by X-ray crystallography. For instance, the crystal structure of a benzoxazine monomer revealed that the oxazine ring adopts a half-chair conformation to achieve planarity within the ring . The molecular structure can significantly influence the assembly mode in the crystal, as seen in the crystal structures of benzodiazepine derivatives .
Chemical Reactions Analysis
Benzoxazine derivatives can undergo various chemical reactions. For example, 6-bromo-2-methyl-3,1-benzoxazin-4-one showed chemoselectivity towards amines, Schiff bases, and azines, involving cleavage and nucleophilic attack reactions . The reactivity of these compounds can lead to the formation of a wide range of products with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. Intermolecular interactions such as C–H···N, C–H···O, and C–H···π interactions can be significant within the crystal . The photophysical properties of these compounds can be investigated in solvents with various polarities, and relationships between structural features, molecular orbitals, and absorption-emission characteristics can be established through DFT and TD-DFT calculations .
Scientific Research Applications
Synthesis of Novel Derivatives
7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a versatile compound used in synthesizing various derivatives. For instance, it reacts with CS2 and halo compounds to produce thieno-1,4-benzoxazines and 2-(1,3-dithiol-2-yliden)-1,4-benzoxazines. Additionally, it can be utilized to create spiro compounds and pyrrolo-1,4-benzoxazines, which have potential applications in diverse areas of chemical research (Moustafa, 2005).
Development of Pharmaceutical Agents
This compound plays a role in synthesizing pharmaceutical agents. For example, it has been used in developing CCR5 antagonists, which are important in treating various diseases (Ikemoto et al., 2005). Additionally, its derivatives have been explored for antimicrobial activities, indicating its potential in creating new antibacterial and antifungal agents (Dabholkar & Gavande, 2012).
Chemical Structure and Properties Analysis
The compound is also significant in chemical research for analyzing chemical structures and properties. Studies have focused on its structural properties, such as in the synthesis of substituted benzoxazine derivatives and their NMR structural studies (Neuvonen & Pihlaja, 1988). This research aids in understanding the chemical behavior and potential applications of these compounds.
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
7-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMFOFZKZBLSAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380051 | |
Record name | 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
154264-95-6 | |
Record name | 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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